[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE is a chiral compound with significant importance in organic chemistry. It features a cyclobutanone ring substituted with two benzoyloxymethyl groups at the 2 and 3 positions, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with benzoyl chloride in the presence of a base to form the benzoyloxymethyl groups, followed by cyclization to form the cyclobutanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol.
Substitution: The benzoyloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Mechanism of Action
The mechanism by which (2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE exerts its effects involves its interaction with specific molecular targets. The benzoyloxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring provides a rigid framework that can affect the overall conformation and reactivity of the molecule .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-BIS(HYDROXYMETHYL)CYCLOBUTANONE: Similar structure but with hydroxymethyl groups instead of benzoyloxymethyl groups.
(2S,3S)-2,3-BIS(METHOXYMETHYL)CYCLOBUTANONE: Features methoxymethyl groups instead of benzoyloxymethyl groups.
Uniqueness
(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzoyloxymethyl groups enhances its stability and reactivity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[2-(benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate |
InChI |
InChI=1S/C20H18O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
InChI Key |
RYWNYUWMBMTYBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1=O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.